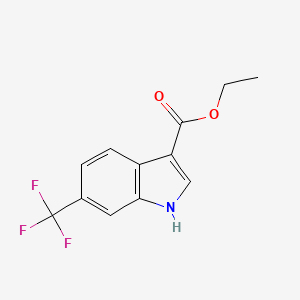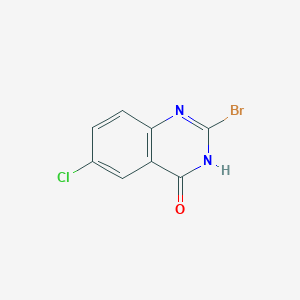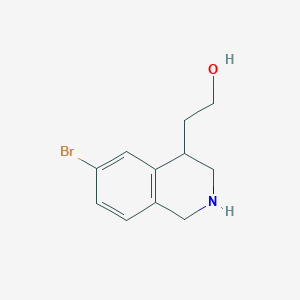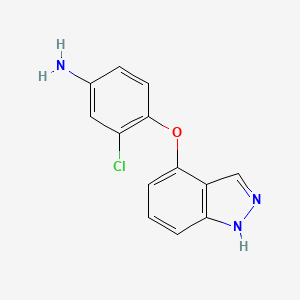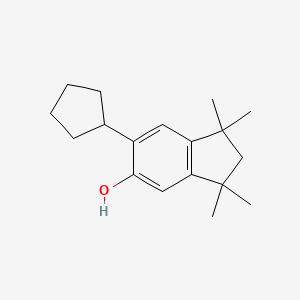
1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 1-methyl-1H-pyrazole with suitable reagents to introduce the carboxylic acid and carbamoyl groups. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to produce the compound in bulk while maintaining stringent quality control standards.
Analyse Chemischer Reaktionen
1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives such as:
1-Methyl-4-pyrazole boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.
(1-Methyl-1H-pyrazol-4-yl)boronic acid: Known for its applications in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
1006441-05-9 |
|---|---|
Molekularformel |
C11H13N5O3 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
1-methyl-3-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H13N5O3/c1-15-5-7(4-13-15)3-12-10(17)9-8(11(18)19)6-16(2)14-9/h4-6H,3H2,1-2H3,(H,12,17)(H,18,19) |
InChI-Schlüssel |
GMFJDSQPIALAES-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)CNC(=O)C2=NN(C=C2C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



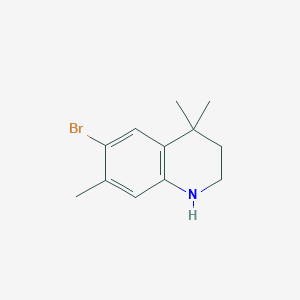

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)
